molecular formula C19H20ClNO3 B268434 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268434
M. Wt: 345.8 g/mol
InChI Key: AYUUEDYHCMOMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve aberrant B-cell signaling.

Mechanism of Action

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for B-cell survival and proliferation. This results in the induction of apoptosis in B-cell malignancies and the suppression of autoantibody production in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK in a dose-dependent manner, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases. This compound has also been shown to enhance the efficacy of other anti-cancer drugs such as venetoclax and lenalidomide.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, its well-characterized mechanism of action, and its ability to modulate B-cell receptor signaling in a dose-dependent manner. However, this compound has some limitations, such as its relatively short half-life and its potential for off-target effects at higher doses.

Future Directions

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in the treatment of various diseases. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, as well as other signaling pathways that contribute to disease pathogenesis. Another area of interest is the identification of biomarkers that can predict response to this compound therapy, and the development of personalized treatment strategies based on these biomarkers. Finally, there is ongoing research into the use of this compound in combination with other immunotherapeutic agents such as checkpoint inhibitors and CAR-T cells, to enhance the anti-tumor immune response and improve clinical outcomes.

Synthesis Methods

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the coupling of 2-(4-chlorophenyl)acetic acid with 2-(tetrahydro-2-furanylmethoxy)aniline, followed by a series of chemical transformations including amidation, cyclization, and deprotection. The final product is obtained in high yield and purity, and can be further optimized for specific applications.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role in disease pathogenesis.

properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-9-7-14(8-10-15)12-19(22)21-17-5-1-2-6-18(17)24-13-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI Key

AYUUEDYHCMOMAV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.